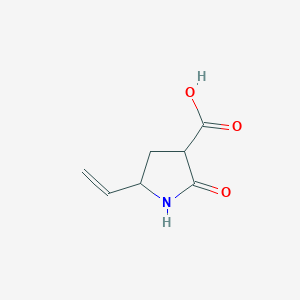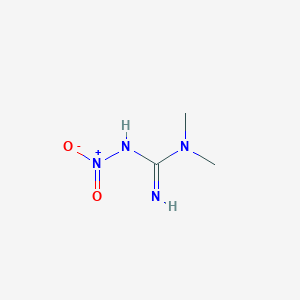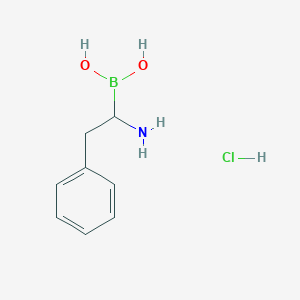
(1-Amino-2-phenylethyl)boronic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Amino-2-phenylethyl)boronic acid;hydrochloride is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Boronic acids are known for their unique properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of boronic acid derivatives, including this compound, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura couplings.
Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(1-Amino-2-phenylethyl)boronic acid;hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which (1-Amino-2-phenylethyl)boronic acid;hydrochloride exerts its effects involves its ability to act as a Lewis acid, forming complexes with Lewis bases such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This property allows it to participate in various catalytic and binding processes, making it valuable in both chemical reactions and biological systems.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
3-Aminophenylboronic acid: Used in Suzuki-Miyaura coupling and other applications.
Borinic acid derivatives: These compounds share similar properties but differ in their specific reactivity and applications.
Uniqueness: (1-Amino-2-phenylethyl)boronic acid;hydrochloride is unique due to its specific structure, which combines an amino group with a boronic acid moiety, allowing for versatile reactivity and applications in both organic synthesis and medicinal chemistry .
Propriétés
Formule moléculaire |
C8H13BClNO2 |
|---|---|
Poids moléculaire |
201.46 g/mol |
Nom IUPAC |
(1-amino-2-phenylethyl)boronic acid;hydrochloride |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |
Clé InChI |
ZAKAEFAPKXYCIL-UHFFFAOYSA-N |
SMILES canonique |
B(C(CC1=CC=CC=C1)N)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


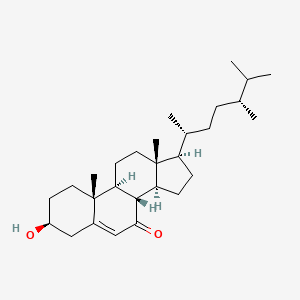

![(4aS,10bS)-10a,12a-dimethyl-4,4a,4b,5,6,10b,11,12-octahydro-3H-naphtho[2,1-f]chromene-2,8-dione](/img/structure/B13414134.png)
![2-Propenoic acid, 2-methyl-, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13414138.png)
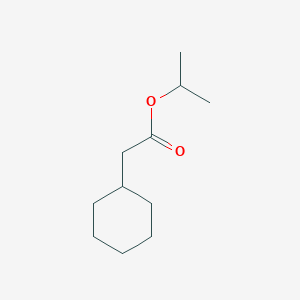
![3-[(Z)-2-nitroethenyl]-1H-indole](/img/structure/B13414153.png)
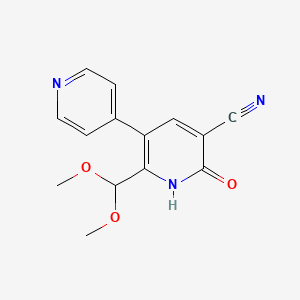


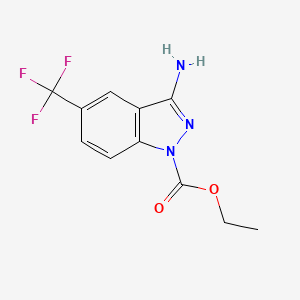
![2-[[(8R,9R,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetic acid](/img/structure/B13414213.png)
